6-Amino-3-methylquinoxalin-2(1H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves understanding the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity).Scientific Research Applications
6-methylquinoxalin-2(1H)-one (Q-CH3) has been identified as an effective inhibitor of mild steel corrosion in acidic media, achieving up to 97% efficiency at specific concentrations. This efficiency improves with immersion time and decreases with temperature (Forsal et al., 2010).
Certain derivatives of this compound, such as 1-dimethylaminopropyl-3-methyl-6-chlorquinoxaline-2(1H)-one, exhibit analgesic effects and inhibit exploratory activity, though they do not protect against toxic doses of certain chemicals (Mule et al., 1986).
Quinoxaline-pyrimidine hybrid compounds derived from this compound have shown promising cytotoxic activity against HepG2 and KB cancer cells, potentially due to hydrogen bonding interactions (Toan et al., 2020).
Novel acetoxylation reactions of derivatives like 7-methylquinoxalin-2(1H)-one 4-N-oxides and 6-methylquinoxalin-2(1H)-one 1-N-oxides have led to the creation of new structures for various compounds (Mason & Tennant, 1971).
Derivatives of this compound have potential as novel classes of tubulin-binding tumor-vascular disrupting agents, inhibiting tumor growth and targeting established blood vessels in tumors (Cui et al., 2017).
New triazole-based quinoxaline-1,4-di-N-oxide derivatives have shown potential anti-tubercular activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Styrylquinoxalin-2(1H)-ones synthesized through a malononitrile-activated process demonstrate anti-cholinesterase activity, which could be beneficial in searching for remedies for Alzheimer's disease (Mahajan et al., 2020).
Quinoxaline-based thiazolidinones and azetidinones exhibit promising antimicrobial and antifungal activity against various microorganisms (Vyas et al., 2007).
Visible-light-promoted rhodamine B-catalyzed amidation reactions efficiently synthesize various N-acylated 3-aminoquinoxalin-2(1H)-ones using ambient air as an oxidant, under metal-free conditions (Xie et al., 2019).
New pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives have been synthesized, showing anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2010).
Safety And Hazards
This involves understanding the compound’s toxicity, environmental impact, and handling precautions.
Future Directions
This involves identifying areas of further research, such as new synthetic methods, applications, or investigations into its mechanism of action.
properties
IUPAC Name |
6-amino-3-methyl-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-4H,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKMMVUSZOOBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542689 | |
Record name | 6-Amino-3-methylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-methylquinoxalin-2(1H)-one | |
CAS RN |
19801-05-9 | |
Record name | 6-Amino-3-methylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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